molecular formula C20H20ClNO4 B5346988 3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid

3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid

Cat. No. B5346988
M. Wt: 373.8 g/mol
InChI Key: YORKTLIMSDTREX-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid, also known as CIABA, is a compound that has been extensively studied for its potential therapeutic applications. CIABA belongs to the class of compounds known as benzoylphenylureas, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the growth of blood vessels.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid is that it exhibits a wide range of biological activities, which makes it a versatile compound for research. However, one of the limitations of this compound is that it is not very water-soluble, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid. One area of research could focus on the development of more water-soluble derivatives of this compound, which would make it easier to work with in lab experiments. Another area of research could focus on the development of this compound as a potential treatment for Alzheimer's disease, as it exhibits neuroprotective effects. Finally, further research could be done to better understand the mechanism of action of this compound, which would help to identify new potential therapeutic applications for this compound.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic activities, and has potential as a treatment for Alzheimer's disease. While there are some limitations to working with this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid involves a series of chemical reactions that start with the condensation of 4-chlorobenzaldehyde with isobutylamine to form 4-chloro-N-(2-methylpropyl)benzamide. This intermediate is then reacted with 4-isobutoxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been shown to have potential as a treatment for Alzheimer's disease, as it exhibits neuroprotective effects.

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13(2)12-26-17-9-5-15(6-10-17)19(23)22-18(20(24)25)11-14-3-7-16(21)8-4-14/h3-11,13H,12H2,1-2H3,(H,22,23)(H,24,25)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORKTLIMSDTREX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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